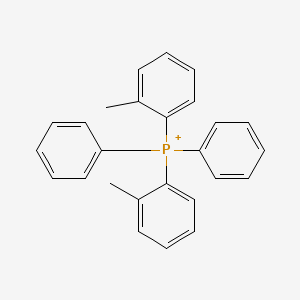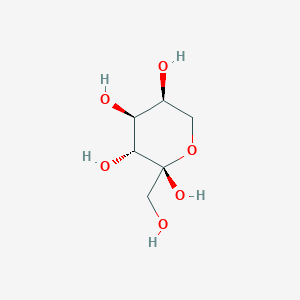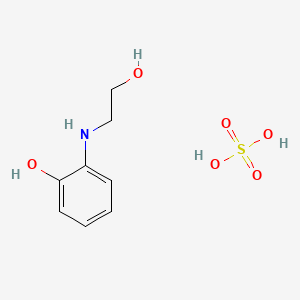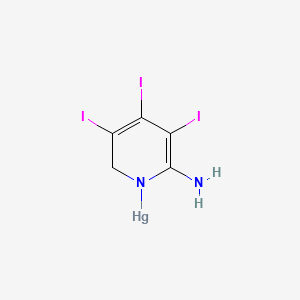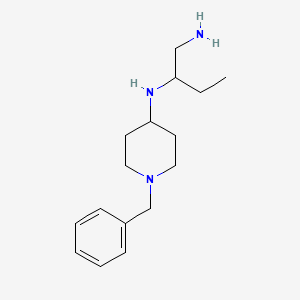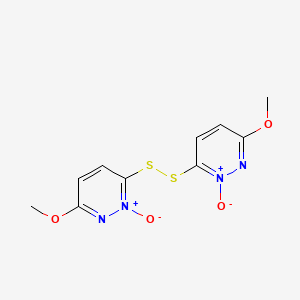
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol is an organic compound with the molecular formula C18H30O3 It is a derivative of octanediol, characterized by the presence of a phenylethoxy group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol typically involves the reaction of 3,7-dimethyl-1-octanol with 2-phenylethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane. The reaction proceeds through an etherification process, where the hydroxyl group of 3,7-dimethyl-1-octanol reacts with the hydroxyl group of 2-phenylethanol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the etherification process. The reaction mixture is then purified through distillation or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of 3,7-dimethyl-1-(2-phenylethoxy)octan-1-one or 3,7-dimethyl-1-(2-phenylethoxy)octanoic acid.
Reduction: Formation of 3,7-dimethyl-1-(2-phenylethoxy)octanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol involves its interaction with specific molecular targets and pathways. The phenylethoxy group may interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-1-octanol: Lacks the phenylethoxy group, making it less hydrophobic.
2-Phenylethanol: Lacks the octanediol backbone, resulting in different physical and chemical properties.
3,7-Dimethyl-1,7-octanediol: Similar backbone but lacks the phenylethoxy group.
Uniqueness
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol is unique due to the presence of both the phenylethoxy group and the octanediol backbone. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
85665-81-2 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3,7-dimethyl-1-(2-phenylethoxy)octane-1,7-diol |
InChI |
InChI=1S/C18H30O3/c1-15(8-7-12-18(2,3)20)14-17(19)21-13-11-16-9-5-4-6-10-16/h4-6,9-10,15,17,19-20H,7-8,11-14H2,1-3H3 |
InChI Key |
LWPLJHROTQIHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)O)CC(O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



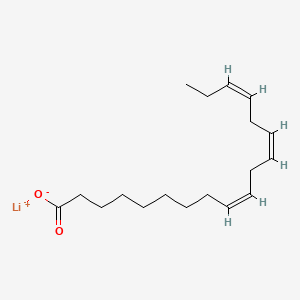
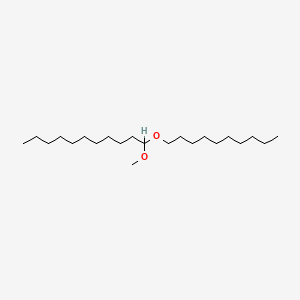
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)

